8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine atoms attached to the 8th and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusion with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anticancer and antimicrobial properties.
Material Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
1935345-57-5 |
---|---|
Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.